molecular formula C17H24O10S B14488259 [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate CAS No. 64978-31-0

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate

Cat. No.: B14488259
CAS No.: 64978-31-0
M. Wt: 420.4 g/mol
InChI Key: COGSHIQCTVEBBK-YADRHWFLSA-N
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Description

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including multiple acetoxy groups and a prop-2-enylsulfinyl moiety, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursorsThe acetylation of hydroxyl groups is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine . The prop-2-enylsulfinyl group can be introduced via a sulfoxidation reaction using reagents like hydrogen peroxide or m-chloroperbenzoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Mechanism of Action

The mechanism of action of [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound’s sulfinyl group can form reversible covalent bonds with thiol groups in proteins, modulating their activity . This interaction can affect various cellular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate is unique due to its combination of acetoxy and sulfinyl groups, which confer distinct reactivity and functionality. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

64978-31-0

Molecular Formula

C17H24O10S

Molecular Weight

420.4 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate

InChI

InChI=1S/C17H24O10S/c1-6-7-28(22)17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h6,13-17H,1,7-8H2,2-5H3/t13-,14-,15+,16-,17+,28?/m1/s1

InChI Key

COGSHIQCTVEBBK-YADRHWFLSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S(=O)CC=C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)S(=O)CC=C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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